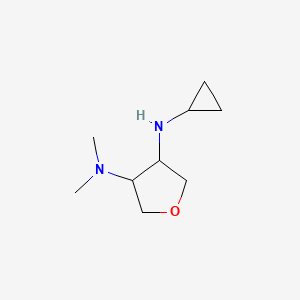
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
Overview
Description
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran is a synthetic organic compound that features a tetrahydrofuran ring substituted with cyclopropylamino and N,N-dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving dihydroxy compounds.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the tetrahydrofuran ring with cyclopropylamine under controlled conditions.
Introduction of the N,N-Dimethylamino Group: The final step involves the reaction of the intermediate compound with dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran involves its interaction with specific molecular targets. The cyclopropylamino and N,N-dimethylamino groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylamino)-tetrahydrofuran: Lacks the N,N-dimethylamino group.
4-(N,N-Dimethylamino)-tetrahydrofuran: Lacks the cyclopropylamino group.
3-(Cyclopropylamino)-4-amino-tetrahydrofuran: Contains an amino group instead of the N,N-dimethylamino group.
Uniqueness
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran is unique due to the presence of both cyclopropylamino and N,N-dimethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-N-cyclopropyl-3-N,3-N-dimethyloxolane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9-6-12-5-8(9)10-7-3-4-7/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZXMCZIGNVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657939 | |
| Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728008-15-9 | |
| Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)

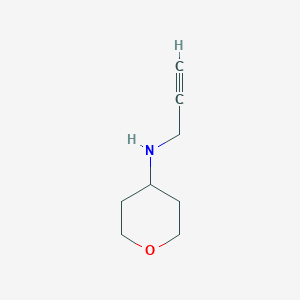

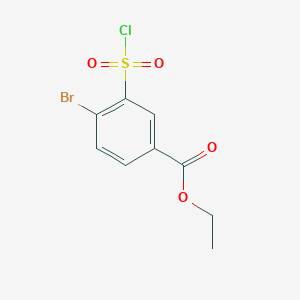
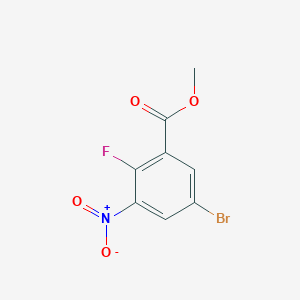
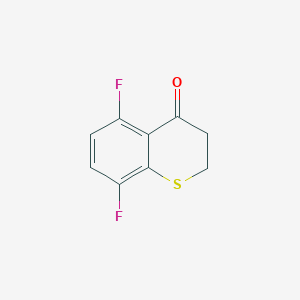
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
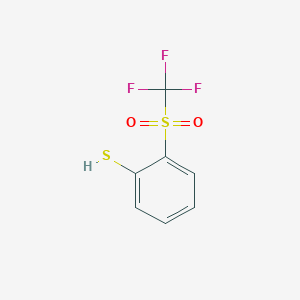
amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
